N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11F3N4O4S and its molecular weight is 388.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital metabolite for DNA synthesis in bacteria .
Mode of Action
The compound acts as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor in bacterial folic acid synthesis . By mimicking the structure of PABA, it binds to dihydropteroate synthetase, inhibiting the enzyme’s function and preventing the normal bacterial utilization of PABA . This results in the disruption of folic acid synthesis, which is essential for bacterial growth and multiplication .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA into dihydropteroate, a critical step in the production of folic acid . The lack of folic acid hampers the synthesis of nucleic acids, particularly thymine, and disrupts DNA replication, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides, a group of drugs to which this compound belongs, are known to be weak acids and form sodium salts in aqueous solutions . . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.
Result of Action
The compound’s action results in the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, it prevents the formation of essential nucleic acids, thereby inhibiting DNA replication and bacterial proliferation .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound . As mentioned earlier, sulfonamides are weak acids and can form sodium salts in strongly alkaline solutions . Their solubility is also affected by the pH of the surrounding environment . Therefore, changes in pH, whether in the body or in the environment, could potentially impact the compound’s effectiveness.
Biochemical Analysis
Biochemical Properties
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a structural analog and competitive antagonist of para-aminobenzoic acid (PABA), a key component in the synthesis of folic acid . It interacts with the enzyme dihydropteroate synthetase, inhibiting the normal bacterial utilization of PABA . This interaction is crucial in its role as a bacteriostatic agent, inhibiting the growth and multiplication of bacteria .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of folic acid synthesis. By blocking the action of dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis . This disruption of the folate pathway can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the enzyme dihydropteroate synthetase . This binding interaction inhibits the enzyme’s activity, preventing the conversion of PABA to dihydrofolic acid . The result is a decrease in the availability of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA .
Metabolic Pathways
This compound is involved in the folate synthesis pathway, where it interacts with the enzyme dihydropteroate synthetase . The inhibition of this enzyme disrupts the normal metabolic flux of the pathway, potentially leading to changes in metabolite levels .
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Isosazole Ring : The presence of a 5-methylisoxazole ring contributes to its biological activity.
- Oxadiazole Ring : The 1,2,4-oxadiazole moiety is known for various pharmacological properties.
- Trifluoromethyl Group : This group enhances the lipophilicity and metabolic stability of the compound.
The molecular formula is C12H10N4O3S, with a molecular weight of 290.30 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
- Antimicrobial Activity : Some derivatives of oxadiazole compounds have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The presence of the isoxazole and oxadiazole rings may contribute to this activity.
- Cytotoxic Effects : Preliminary studies indicate that certain analogs exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Tyrosinase Inhibition Studies
In vitro studies have assessed the efficacy of related compounds in inhibiting mushroom tyrosinase:
- Assay Methodology : The Lineweaver–Burk plot method was utilized to determine the kinetic parameters of tyrosinase inhibition.
- Results : Compounds analogous to this compound showed potent inhibition with IC50 values ranging from 10 µM to 20 µM .
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against various pathogens:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N/A | Mycobacterium tuberculosis | 6.25 µg/mL |
N/A | Staphylococcus aureus | 12.5 µg/mL |
These results indicate that modifications at specific positions on the isoxazole or oxadiazole rings can enhance or diminish antimicrobial efficacy .
Case Studies
- Anti-Tuberculosis Activity : A study highlighted that introducing a methyl group at the 5-position of the isoxazole ring significantly improved the MIC against Mycobacterium tuberculosis from 50 µg/mL (unsubstituted) to 6.25 µg/mL (substituted) . This suggests that structural modifications can lead to enhanced biological activity.
- Cytotoxicity Evaluation : In experiments involving B16F10 melanoma cells, certain analogs exhibited cytotoxic effects at concentrations lower than 20 µM without significant toxicity at higher concentrations . This indicates a favorable therapeutic window for potential anti-cancer applications.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O4S/c1-8-6-10(20-24-8)13-19-12(25-21-13)7-18-26(22,23)11-5-3-2-4-9(11)14(15,16)17/h2-6,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGMHPYXPDNLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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